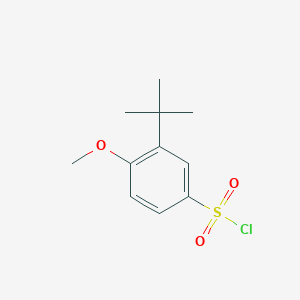

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride

Beschreibung

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, characterized by the presence of a tert-butyl group and a methoxy group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Eigenschaften

IUPAC Name |

3-tert-butyl-4-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO3S/c1-11(2,3)9-7-8(16(12,13)14)5-6-10(9)15-4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTKLMIMDSOBTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30453964 | |

| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69129-42-6 | |

| Record name | 3-tert-butyl-4-methoxybenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30453964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Routes

The primary synthetic approach to 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride involves the sulfonylation of 3-tert-butyl-4-methoxybenzene using sulfonylating agents such as chlorosulfonic acid or sulfuryl chloride. The key steps are:

- Starting Material: 3-tert-butyl-4-methoxybenzene (the aromatic substrate with tert-butyl and methoxy substituents).

- Sulfonylating Agent: Chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2).

- Reaction Conditions: Typically conducted at low temperatures (e.g., 0 to -5 °C) to control the exothermic reaction and minimize side reactions.

- Workup: Quenching the reaction mixture with ice or water, followed by extraction and purification.

This method introduces the sulfonyl chloride group (-SO2Cl) onto the benzene ring, yielding the target compound.

Detailed Reaction Procedure

A representative laboratory-scale procedure is as follows:

| Step | Description | Conditions/Details |

|---|---|---|

| 1 | Dissolution of 3-tert-butyl-4-methoxybenzene in an inert solvent (e.g., dichloromethane or chloroform) | Temperature maintained at -5 to 0 °C |

| 2 | Slow addition of chlorosulfonic acid dropwise to the cooled solution | To control exotherm, addition over 30 minutes to 1 hour |

| 3 | Stirring the reaction mixture at low temperature for 1 to 2 hours | Ensures complete sulfonylation |

| 4 | Warming to room temperature if necessary | To complete reaction |

| 5 | Quenching by pouring onto ice or ice-water mixture | Controls reaction and hydrolyzes excess reagent |

| 6 | Separation of organic layer and washing with water | Removes inorganic by-products |

| 7 | Drying and concentration of organic phase | To isolate crude sulfonyl chloride |

| 8 | Purification by crystallization or distillation | To obtain pure this compound |

Industrial Scale Production

Industrial production follows the same fundamental chemistry but employs:

- Automated reactors with precise temperature and addition rate controls.

- Larger volumes of starting materials.

- Continuous monitoring of reaction parameters to maximize yield and purity.

- Purification techniques such as fractional distillation or recrystallization with solvents like ethyl acetate/hexane.

This scale-up ensures consistent product quality suitable for commercial and research applications.

Comparative Data Table of Preparation Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Starting Material | 3-tert-butyl-4-methoxybenzene | Same, bulk quantities |

| Sulfonylating Agent | Chlorosulfonic acid or sulfuryl chloride | Same, with industrial-grade reagents |

| Solvent | Dichloromethane, chloroform | Same or optimized solvents |

| Temperature | -5 to 0 °C initially, then room temperature | Controlled low temperature with automated cooling |

| Reaction Time | 1–2 hours | Optimized for throughput, 2–8 hours |

| Workup | Quenching with ice, extraction, drying | Automated quenching and phase separation |

| Purification | Crystallization or distillation | Industrial crystallization, solvent recovery |

| Yield | Typically high (>90%) | High yield with quality control |

Related Synthetic Insights from Analogous Compounds

- The synthesis of related benzenesulfonyl chlorides (e.g., 4-tert-butylbenzenesulfonyl chloride) involves similar sulfonylation steps with chlorosulfonic acid and subsequent treatment with thionyl chloride to improve purity and yield.

- Precipitation techniques using alkanes have been employed industrially to isolate high-purity sulfonyl chlorides.

- The presence of electron-donating groups such as methoxy influences the reactivity, often requiring careful temperature control to avoid side reactions.

Summary of Key Research Findings

- Reaction Control: Low temperature and slow addition of chlorosulfonic acid are critical to controlling the exothermic sulfonylation and ensuring selective sulfonyl chloride formation.

- Purity: Purification by crystallization from ethyl acetate/hexane or fractional distillation yields high-purity product.

- Yield: Laboratory and industrial syntheses report yields typically above 90%, indicating an efficient process.

- Reactivity Influence: The tert-butyl and methoxy substituents affect the electronic environment of the aromatic ring, influencing sulfonylation regioselectivity and reaction kinetics.

Representative Reaction Scheme

$$ \text{3-tert-butyl-4-methoxybenzene} + \text{ClSO}_3\text{H} \xrightarrow[-5^\circ C \to RT]{\text{Dichloromethane}} \text{this compound} + \text{HCl} $$

Analyse Chemischer Reaktionen

Types of Reactions

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction: The compound can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products Formed

The major products formed from the reactions of this compound depend on the nucleophile used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride serves as a reagent in several organic synthesis pathways. Its electrophilic nature allows it to participate in nucleophilic substitution reactions, facilitating the formation of sulfonamide derivatives and other complex organic molecules.

Example Reactions :

- Formation of sulfonamide compounds by reacting with amines.

- Synthesis of various heterocycles through coupling reactions.

Medicinal Chemistry

Research indicates that derivatives of benzenesulfonamide, including those derived from this compound, exhibit significant biological activity. These compounds have been explored for their potential as antiviral agents, particularly against HIV-1, by inhibiting critical viral proteins.

| Compound | Activity | Mechanism |

|---|---|---|

| Benzenesulfonamide derivatives | Antiviral | Inhibition of viral proteins |

| Sulfonamide derivatives | Antibacterial | Targeting bacterial enzymes |

Studies have shown that modifications to the structure can enhance binding affinity and specificity through interactions such as hydrogen bonding and van der Waals forces.

Agricultural Chemistry

The compound has potential applications as a herbicide or pesticide due to its ability to inhibit specific biological pathways in plants and pests. Its structural features can enhance solubility and stability in formulations.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of sulfonamide derivatives derived from this compound against HIV-1. The results indicated that certain modifications significantly increased binding affinity to viral proteins, suggesting a pathway for developing new antiviral therapeutics .

Case Study 2: Antibacterial Efficacy

In another investigation focusing on antibacterial activity, compounds synthesized from this sulfonyl chloride demonstrated effectiveness against resistant strains of bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were established, showing promising results for further development .

Wirkmechanismus

The mechanism of action of 3-tert-Butyl-4-methoxy-benzenesulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and readily forms covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the methoxy group.

4-methoxybenzenesulfonyl chloride: Similar structure but lacks the tert-butyl group.

3-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the methoxy group.

Uniqueness

3-tert-Butyl-4-methoxy-benzenesulfonyl chloride is unique due to the presence of both the tert-butyl and methoxy groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and stability, making it suitable for specific applications in research and industry.

Biologische Aktivität

BusCl is characterized by its sulfonyl chloride functional group, which is known for its reactivity in nucleophilic substitution reactions. The general reaction mechanism can be represented as follows:

Where Ar represents the aromatic ring and Nu denotes a nucleophile. The presence of the tert-butyl and methoxy groups may influence the reactivity and selectivity of these reactions.

Biological Activity Overview

While direct studies on the biological activity of BusCl are sparse, related compounds within the class of arylsulfonyl chlorides have demonstrated significant biological effects. These include:

- Antimicrobial Activity : Some arylsulfonamides exhibit potent antimicrobial properties, suggesting that BusCl may have similar effects when transformed into sulfonamide derivatives.

- Enzyme Inhibition : Sulfonyl chlorides are often used to synthesize enzyme inhibitors. For instance, studies have shown that certain substituted benzenesulfonamides can inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism .

- Cancer Therapeutics : Compounds with similar structures have been investigated for their anticancer properties. For example, derivatives of sulfonamides have shown cytotoxic effects against various cancer cell lines .

Enzyme Inhibition

A study on substituted benzenesulfonamides reported significant α-glucosidase inhibitory activity with IC50 values around 29.26 μM compared to Acarbose . Although BusCl itself has not been tested directly for this activity, its potential to serve as a precursor for similar inhibitors is noteworthy.

Anticancer Activity

Research on piperidine derivatives has shown promising results in terms of anticancer activity through mechanisms involving apoptosis induction and cytotoxicity against tumor cells . Given that BusCl can be converted into various derivatives, it may hold similar potential in cancer therapy.

Data Table: Comparison of Biological Activities

Q & A

Q. Key Considerations :

- Moisture-sensitive reagents require inert atmospheres (N₂/Ar).

- Reaction progress monitored by TLC or FT-IR to confirm SO₂Cl formation.

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign substituent positions (e.g., tert-butyl at δ 1.3 ppm, methoxy at δ 3.8 ppm) and confirm aromatic ring substitution patterns .

- FT-IR : Identify sulfonyl chloride stretches (S=O asymmetric/symmetric vibrations at ~1370 cm⁻¹ and 1180 cm⁻¹) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M]⁺ at m/z ~260) and fragmentation patterns .

Q. Methodological Answer :

- Hydrolysis Sensitivity : Reacts readily with moisture to form sulfonic acids.

- Thermal Decomposition : Avoid prolonged exposure to >40°C. Use amber vials to prevent light-induced degradation.

- Quality Control : Periodic NMR or FT-IR checks to detect hydrolysis .

(Advanced) How does the steric hindrance from the tert-butyl group influence reactivity in nucleophilic substitution reactions?

Methodological Answer :

The tert-butyl group introduces steric bulk, slowing reactions at the sulfonyl chloride center. For example:

- Reactivity Comparison : Less reactive than unsubstituted benzenesulfonyl chlorides in reactions with bulky amines (e.g., 20% lower yield with tert-butylamine vs. methylamine) .

- Workaround : Use polar aprotic solvents (DMF, DMSO) to enhance nucleophilicity or elevate reaction temperatures (80–100°C) .

(Basic) What are the common applications of this compound in organic synthesis?

Q. Methodological Answer :

- Sulfonamide Synthesis : React with amines to form sulfonamides, widely used in drug discovery (e.g., antidiabetic or antimicrobial agents) .

- Protecting Groups : Temporarily protect amines or hydroxyl groups during multi-step syntheses.

- Polymer Chemistry : Act as a crosslinking agent in sulfonated polymer membranes .

(Advanced) How can conflicting data regarding reaction yields with different amines be resolved?

Q. Methodological Answer :

- Controlled Experiments : Systematically vary solvents (e.g., THF vs. DCM), temperatures, and amine concentrations.

- Analytical Validation : Use HPLC to quantify unreacted starting material and byproducts .

- Mechanistic Insight : Steric/electronic effects of amines (e.g., primary vs. secondary) significantly impact reactivity. Computational modeling (DFT) predicts transition-state energy barriers .

(Basic) What safety precautions are essential when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors .

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite).

(Advanced) What role does the methoxy group play in directing electrophilic substitution reactions?

Q. Methodological Answer :

- Activation and Direction : The methoxy group is electron-donating, activating the ring for electrophilic substitution and directing incoming electrophiles to the ortho/para positions.

- Competing Effects : Steric hindrance from tert-butyl may override electronic effects, favoring substitution at less hindered positions. Experimental validation via nitration (HNO₃/H₂SO₄) shows predominant para-substitution relative to methoxy .

(Basic) What purification methods are most effective for isolating this sulfonyl chloride?

Q. Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate (3:1) for high-purity crystals.

- Column Chromatography : Silica gel with non-polar eluents (hexane:EtOAc 4:1) .

- Distillation : Vacuum distillation (if thermally stable) at <1 mmHg to avoid decomposition .

(Advanced) How can computational chemistry predict the reactivity or stability of this compound?

Q. Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., energy profiles for nucleophilic attack on S=O) to predict kinetic barriers .

- Solvent Effects : COSMO-RS simulations assess solvation energies in different solvents.

- Degradation Studies : Molecular dynamics simulate hydrolysis rates under varying humidity/temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.